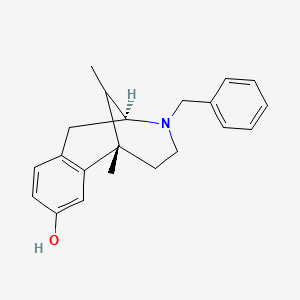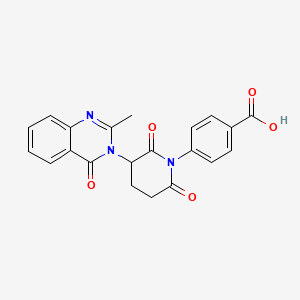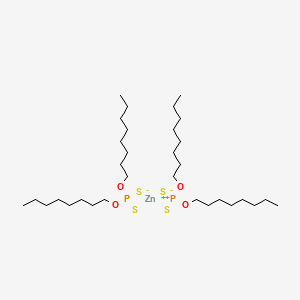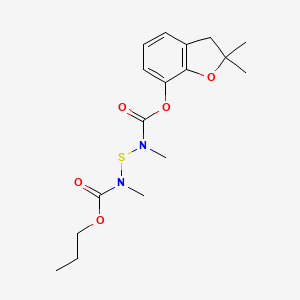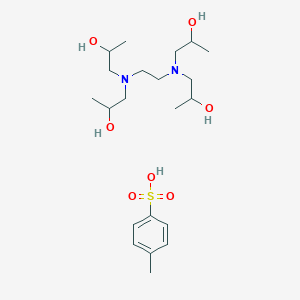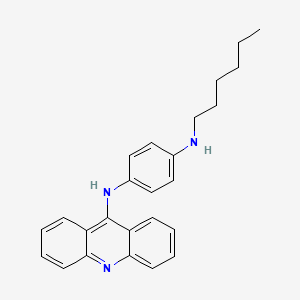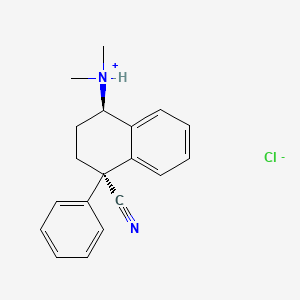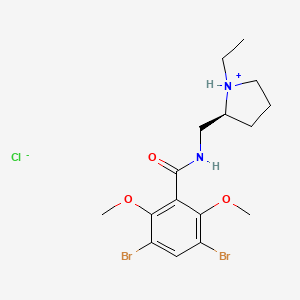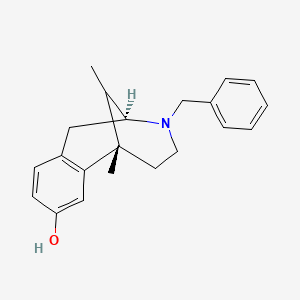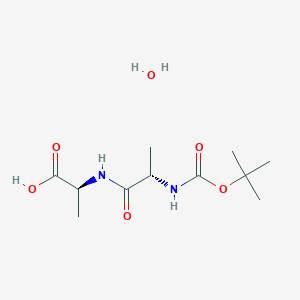
Boc-L-Ala-L-ala
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-L-Ala-L-ala, also known as N-(tert-Butoxycarbonyl)-L-alanine, is a compound commonly used in peptide synthesis. It is a derivative of L-alanine, an amino acid that plays a crucial role in protein synthesis. The Boc (tert-butoxycarbonyl) group is used as a protecting group for the amino group in synthetic chemistry, particularly in the synthesis of peptides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Ala-L-ala typically involves the reaction of L-alanine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds as follows:
- Dissolve L-alanine in a suitable solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add Boc-Cl to the mixture while maintaining a low temperature to control the reaction rate.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
- Using large reactors to mix L-alanine and Boc-Cl.
- Employing automated systems to control the addition of reagents and maintain optimal reaction conditions.
- Utilizing industrial-scale purification methods such as large-scale chromatography or crystallization to obtain the final product.
化学反応の分析
Types of Reactions
Boc-L-Ala-L-ala undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in dioxane are commonly used for Boc deprotection.
Coupling: DCC or other carbodiimides are used as coupling agents in peptide synthesis.
Major Products Formed
Deprotection: The major product is L-alanine after the removal of the Boc group.
Coupling: The major products are dipeptides or longer peptides, depending on the reactants used.
科学的研究の応用
Boc-L-Ala-L-ala has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and peptidomimetics.
Biology: It is employed in the study of protein structure and function by incorporating it into synthetic peptides.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of peptide libraries for drug discovery and development.
作用機序
The mechanism of action of Boc-L-Ala-L-ala primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group is removed under acidic conditions to yield the free amino group, allowing the peptide to function as intended.
類似化合物との比較
Similar Compounds
Boc-D-Ala-OH: A similar compound with the D-alanine configuration.
Boc-β-Ala-OH: A derivative of β-alanine with a Boc protecting group.
Fmoc-Ala-OH: A derivative of L-alanine with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
Boc-L-Ala-L-ala is unique due to its specific use of the Boc protecting group, which is stable under basic conditions but can be easily removed under acidic conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptides.
特性
分子式 |
C11H22N2O6 |
|---|---|
分子量 |
278.30 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid;hydrate |
InChI |
InChI=1S/C11H20N2O5.H2O/c1-6(8(14)12-7(2)9(15)16)13-10(17)18-11(3,4)5;/h6-7H,1-5H3,(H,12,14)(H,13,17)(H,15,16);1H2/t6-,7-;/m0./s1 |
InChIキー |
OIDSMSOXNMHHCH-LEUCUCNGSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OC(C)(C)C.O |
正規SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


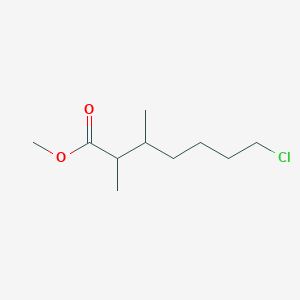
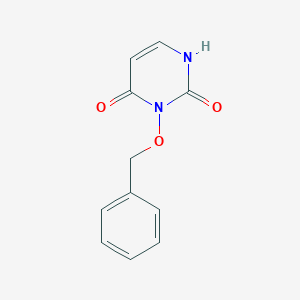
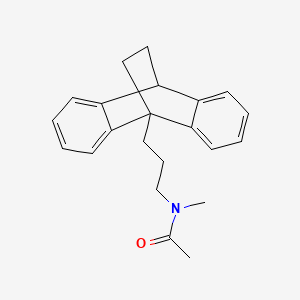
![1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-](/img/structure/B13771039.png)
